REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[NH:9][C:10]([NH:12][C:13]1[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:14]=1[O:23][CH3:24])=[O:11].C(N(CC)CC)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.[C:54]([O:58][CH3:59])(=[O:57])[CH:55]=[CH2:56]>C(#N)C(C)C.CC#N.CC#N.Cl[Pd]Cl.O>[F:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]2[C:3]=1[NH:9][C:10](=[O:11])[N:12]([C:13]1[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:14]=1[O:23][CH3:24])[CH:56]2[CH2:55][C:54]([O:58][CH3:59])=[O:57] |f:5.6.7|
|
Name
|
|
Quantity
|
2.5 kg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)F)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC
|
Name
|
|
Quantity
|
1.31 kg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
149 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
1.59 kg
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
bis(acetonitrile)dichloropalladium
|
Quantity
|
64.9 g
|
Type
|
catalyst
|
Smiles
|
CC#N.CC#N.Cl[Pd]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(C)C)#N
|
Name
|
|
Quantity
|
9 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension is stirred at 90-100° C. for 22 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solid is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water/methanol (1:1, 2.5 l) and acetonitrile (850 ml)
|
Type
|
CUSTOM
|
Details
|
The residue is dried overnight at 45° C. in the VDO to constant mass (21 h)
|
Duration
|
21 h
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC=C2C(N(C(NC12)=O)C1=C(C=CC(=C1)C(F)(F)F)OC)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 kg | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |